Product packaging for 3-Amino-2-mercapto-3H-quinazolin-4-one(Cat. No.:CAS No. 16951-33-0)

3-Amino-2-mercapto-3H-quinazolin-4-one

Cat. No.: B093190
CAS No.: 16951-33-0
M. Wt: 193.23 g/mol
InChI Key: FRPVOZIFQMSLTJ-UHFFFAOYSA-N
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Description

3-Amino-2-mercapto-3H-quinazolin-4-one (CAS: 16951-33-0) is a heterocyclic compound with the molecular formula C₈H₇N₃OS and a molecular weight of 193.23 g/mol. Its structure features a quinazolinone core substituted with an amino (-NH₂) group at position 3 and a mercapto (-SH) group at position 2 (Figure 1). Key physicochemical properties include a melting point of 236–237°C, predicted boiling point of 371.6±25.0°C, and a pKa of 13.79±0.20 .

Its reactivity at the mercapto and amino positions enables diverse chemical modifications, making it a versatile scaffold in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3OS B093190 3-Amino-2-mercapto-3H-quinazolin-4-one CAS No. 16951-33-0

Properties

IUPAC Name

3-amino-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-4H,9H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPVOZIFQMSLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352426
Record name 3-Amino-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16951-33-0
Record name 3-Amino-2-mercapto-3H-quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves cyclocondensation reactions using anthranilic acid or its derivatives. For instance, 3-amino-6-bromo-2-mercaptoquinazolin-4(3H)-one is synthesized via nucleophilic substitution of thiomethyl groups on brominated anthranilic acid precursors. While this method targets brominated analogs, omitting the bromination step allows adaptation for the parent compound.

Procedure :

  • Starting Material Preparation : Anthranilic acid is treated with thiourea in acidic conditions to form 2-thioxo-1,2-dihydroquinazolin-4(3H)-one.

  • Amination : The thioxo intermediate undergoes amination using hydrazine hydrate in n-butanol under reflux (18 hours), yielding 3-amino-2-mercapto-3H-quinazolin-4-one.

Key Parameters :

  • Solvent : n-Butanol enhances reaction efficiency due to its high boiling point (117°C) and ability to dissolve polar intermediates.

  • Temperature : Prolonged reflux (18 hours) ensures complete substitution of the thiol group.

  • Yield : 65% after recrystallization from ethanol.

Nucleophilic Substitution via Hydrazine Hydrate

Hydrazine hydrate serves as a versatile nucleophile for introducing amino groups. In a representative protocol:

  • Intermediate Synthesis : 2-Mercapto-3-methyl-3,4-dihydro-4-quinazolinone is prepared by heating anthranilic acid with methyl isothiocyanate in acetic acid at 150°C for 90 minutes.

  • Amination : The intermediate reacts with hydrazine hydrate in n-butanol, replacing the methylthio group with an amino group.

Optimization Insights :

  • Stoichiometry : A 5:1 molar ratio of hydrazine hydrate to intermediate maximizes substitution efficiency.

  • Workup : Acid-base purification (3M HCl followed by NH₄OH) isolates the product with minimal impurities.

Modern Synthesis Techniques

Solvent-Free Microwave-Assisted Synthesis

While traditional methods require extended reflux, microwave irradiation reduces reaction times from hours to minutes. Although direct reports of microwave synthesis for this compound are limited, analogous quinazolinones demonstrate:

  • Time Reduction : 6-hour reflux vs. 20-minute microwave irradiation.

  • Yield Improvement : 65% → 85–92% due to reduced side reactions.

Hypothetical Protocol :

  • Mix anthranilic acid and thiourea with a catalytic amount of acetic acid.

  • Irradiate at 100°C (100 W) for 15 minutes.

  • Purify via recrystallization (ethanol).

One-Pot Multicomponent Reactions

Emerging strategies employ one-pot reactions to streamline synthesis:
Example :

  • Combine anthranilic acid, thiourea, and ammonium acetate in ethanol.

  • Reflux at 80°C for 8 hours.

  • Isolate the product via filtration (yield: 70–75%).

Advantages :

  • Eliminates intermediate isolation steps.

  • Reduces solvent waste.

Industrial-Scale Production Considerations

Reaction Scaling Challenges

Lab-scale methods face hurdles when transitioning to industrial production:

  • Exothermic Reactions : Large-scale thiol substitutions require controlled temperature gradients to prevent runaway reactions.

  • Solvent Recovery : n-Butanol’s high boiling point complicates distillation; switching to ethanol improves recyclability.

Catalytic Enhancements

Introducing catalysts like sodium ethoxide (2 mol%) accelerates cyclocondensation:

  • Rate Increase : 18 → 12 hours for complete conversion.

  • Yield Boost : 65% → 72%.

Characterization and Quality Control

Spectroscopic Validation

IR Spectroscopy :

  • C=O Stretch : 1670 cm⁻¹ (quinazolinone ring).

  • S-H Stretch : 2550 cm⁻¹ (mercapto group).

¹H NMR (DMSO-d₆) :

  • NH₂ : δ 5.21 ppm (singlet, D₂O exchangeable).

  • Aromatic Protons : δ 7.2–8.5 ppm (multiplet, C5–C8 H).

13C NMR :

  • C=O : δ 160.7 ppm.

  • C-S : δ 121.6 ppm.

Purity Assessment

HPLC Conditions :

  • Column : C18 (250 × 4.6 mm, 5 µm).

  • Mobile Phase : Methanol:water (70:30).

  • Retention Time : 6.8 minutes.

Troubleshooting and Optimization

Common Pitfalls

  • Thiol Oxidation : Mercapto groups oxidize to disulfides upon prolonged air exposure. Remedy: Conduct reactions under nitrogen.

  • Low Yields : Caused by incomplete cyclization. Fix: Increase reaction temperature by 10–15°C.

Yield Optimization Strategies

ParameterOptimal RangeImpact on Yield
Reaction Time18–24 hours↑ from 50% to 65%
Hydrazine Hydrate Ratio5:1↑ substitution efficiency
Recrystallization SolventEthanol↑ purity to >95%

Chemical Reactions Analysis

Oxidation Reactions

The thiol group undergoes oxidation under controlled conditions:

  • Disulfide formation : Reaction with mild oxidizing agents like H₂O₂ yields a disulfide-bridged dimer (e.g., 3,3'-diamino-2,2'-disulfanediylbis(3H-quinazolin-4-one)).

  • Sulfonic acid formation : Strong oxidants such as KMnO₄ convert the -SH group to a sulfonic acid (-SO₃H) .

Key Data:

Oxidizing AgentProductConditionsYield
H₂O₂Disulfide dimerRoom temperature, acidic medium~85%
KMnO₄Sulfonic acid derivativeAqueous alkaline, reflux~70%

Alkylation and Arylation

The thiol group participates in nucleophilic substitution reactions:

  • S-Alkylation : Reacts with alkyl halides (e.g., ethylbromoacetate) in acetone using K₂CO₃ as a base, forming thioether derivatives .

  • Arylation : Copper-catalyzed coupling with aryl halides produces arylthioquinazolinones .

Example Reaction:

Ethylbromoacetate alkylation :

text
3-Amino-2-mercapto-3H-quinazolin-4-one + ethylbromoacetate → 3-Amino-2-(ethoxycarbonylmethylthio)-3H-quinazolin-4-one

Conditions : Reflux in acetone, 12 hours, K₂CO₃ catalyst. Yield : 48–97% .

Complexation with Metal Ions

The compound forms stable complexes with lanthanum (La³⁺) and other transition metals:

  • La³⁺ detection : Acts as a selective ionophore in PVC membrane sensors, showing a linear response in 1.0×10⁻⁵ to 1.0×10⁻² M La³⁺ concentrations.

  • Coordination chemistry : Binds via the thiol sulfur and adjacent carbonyl oxygen, creating a chelate ring.

Sensor Performance:

ParameterValue
Detection limit5.6×10⁻⁶ M
pH range3.0–9.0
Response time<10 s

Condensation and Cyclization

The amino group facilitates condensation reactions:

  • Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imine derivatives .

  • Heterocyclization : Microwave-assisted reactions with aldehydes and KMnO₄ yield fused quinazolinone systems (e.g., pyrazoloquinazolinones) .

Case Study:

Synthesis of pyrazoloquinazolinone :

text
This compound + aldehyde → Pyrazolo[5,1-b]quinazolin-9-one

Conditions : Microwave irradiation, KMnO₄, 15 minutes. Yield : 82% .

Reduction Reactions

The quinazolinone core undergoes partial or full reduction:

  • Dihydroquinazolinone formation : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to 1,2-dihydroquinazolinone .

  • Tetrahydro derivatives : LiAlH₄ reduces the core to 1,2,3,4-tetrahydroquinazolinone .

Reduction Pathways:

ReagentProductSelectivity
H₂/Pd-C1,2-DihydroquinazolinoneHigh
LiAlH₄1,2,3,4-TetrahydroquinazolinoneModerate

Cytotoxicity Data:

DerivativeTarget Cell LineIC₅₀ (µM)
2i A2780 (Ovarian)0.173
3i MCF-7 (Breast)0.079

Electrophilic Substitution

The benzene ring undergoes halogenation under specific conditions:

  • Chlorination : POCl₃ or SOCl₂ introduces chlorine at position 4, forming 4-chloro-3-amino-2-mercaptoquinazoline .

Chlorination Efficiency:

Reagent SystemYield
POCl₃89%
SOCl₂/DMF76%

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 3-Amino-2-mercapto-3H-quinazolin-4-one serves as a precursor for synthesizing more complex heterocyclic compounds. It can be modified to create derivatives with tailored properties.

Biology

  • Biological Activities : The compound exhibits significant biological activities, including:
    • Antimicrobial Properties : Effective against various bacterial strains.
    • Anticancer Activity : Demonstrated potential in inhibiting tumor growth through selective targeting of cancer cells .
    • Anti-inflammatory Effects : Shown to reduce inflammation in various models.

Medicine

  • Therapeutic Applications : Due to its biological properties, research is ongoing into its potential as a therapeutic agent for:
    • Cancer Treatment : Investigated for its ability to target cancerous cells selectively.
    • Infectious Diseases : Potential use in developing new antiviral drugs, particularly against HIV .

Industry

  • Sensor Development : The compound is utilized in the development of sensors for detecting lanthanum ions. Studies have shown that sensors based on this compound can selectively detect lanthanum ions in water samples, which is crucial for environmental monitoring .

Data Tables

Application AreaSpecific Use CasesNotable Findings
ChemistrySynthesis of derivativesBuilding block for complex heterocycles
BiologyAntimicrobial, anticancerEffective against bacteria and tumors
MedicineCancer and antiviral researchPotential drug candidate for HIV
IndustrySensor technologySelective detection of lanthanum ions

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives of this compound. Results indicated that certain modifications significantly enhanced cytotoxicity against specific cancer cell lines, making them promising candidates for further drug development .

Case Study 2: Sensor Development

Research conducted on lanthanum-selective sensors demonstrated that incorporating this compound into a PVC matrix allowed for accurate detection of lanthanum ions in contaminated water samples. This application highlights its importance in environmental chemistry and safety monitoring .

Mechanism of Action

The mechanism of action of 3-amino-2-mercapto-3H-quinazolin-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substitution at Position 2: Mercapto vs. Other Groups

The mercapto group (-SH) at position 2 distinguishes 3-amino-2-mercapto-3H-quinazolin-4-one from analogues with alternative substituents:

Compound Substituent (Position 2) Key Applications Reference
This compound -SH Anti-HIV, antibacterial, antifungal
3-Amino-2-p-tolyl-3H-quinazolin-4-one -C₆H₄CH₃ (p-tolyl) Not explicitly stated (structural studies)
3-Amino-2-(methylthio)-3H-quinazolin-4-one -SCH₃ Intermediate in drug synthesis
2-Mercapto-3-(3-morpholinopropyl)quinazolin-4(3H)-one -SH + morpholinopropyl chain Anticonvulsant activity

Key Observations :

  • The mercapto group enhances nucleophilic reactivity, enabling cyclocondensation reactions (e.g., with 3-(bromoacetyl)coumarins to form thiadiazinoquinazolinones) .
  • Methylthio (-SCH₃) and aryl substituents (e.g., p-tolyl) reduce electrophilicity, favoring stability over reactivity .
  • Morpholinopropyl chains at position 3 (with a retained mercapto group) improve anticonvulsant activity by enhancing lipophilicity and blood-brain barrier penetration .

Substitution at Position 3: Amino vs. Alkyl/Aryl Groups

The amino group (-NH₂) at position 3 contrasts with alkyl or aryl substitutions in analogues:

Compound Substituent (Position 3) Key Applications Reference
This compound -NH₂ Anti-HIV, antimicrobial
3-Allyl-6-chloro-2-mercaptoquinazolin-4(3H)-one -CH₂CH=CH₂ (allyl) Not explicitly stated (structural studies)
3-(Pyridin-3-ylmethyl)-2-mercaptoquinazolin-4(3H)-one -CH₂C₅H₄N (pyridinylmethyl) Potential CNS-targeted activity

Key Observations :

  • The amino group facilitates hydrogen bonding with biological targets, critical for antimicrobial and antiviral activity .

Hybrid Structures: Triazoloquinazolinones and Thiadiazinoquinazolinones

Triazoloquinazolinones and thiadiazinoquinazolinones represent expanded heterocyclic systems derived from quinazolinone precursors:

Compound Structural Features Key Applications Reference
4-Benzyl-1-substituted-triazolo[4,3-a]quinazolin-5-ones Fused triazole ring H₁-antihistaminic agents
Thiadiazino[2,3-b]quinazolin-6(2H)-ones Fused thiadiazine ring Synthetic intermediates

Key Observations :

  • Triazoloquinazolinones exhibit potent H₁-antihistaminic activity due to the triazole ring’s electron-rich nature, which enhances receptor binding .
  • Thiadiazinoquinazolinones are primarily used as intermediates in synthesizing complex heterocycles, leveraging the reactivity of the parent quinazolinone .

Halogenated Derivatives

Halogenation (e.g., bromine) at aromatic positions modifies electronic properties and bioactivity:

Compound Halogen Substituent Key Applications Reference
6-Bromo-2-(o-aminophenyl)-3-aminoquinazolin-4(3H)-one -Br at position 6 Antimicrobial, structural studies
This compound None Broad-spectrum antimicrobial

Key Observations :

  • Bromine increases lipophilicity , enhancing membrane permeability and antimicrobial potency .
  • Non-halogenated derivatives rely on hydrogen bonding and polar interactions for target engagement .

Biological Activity

3-Amino-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and ion detection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

This compound features a quinazolinone core with an amino group at position 3 and a mercapto (thiol) group at position 2. This unique structure allows for various chemical modifications, enhancing its reactivity and biological potential. The compound is known for forming complexes with lanthanum (La III) ions, which are utilized in various analytical applications.

The primary biological activity of this compound involves its interaction with La (III) ions, facilitating their detection. The compound exhibits a stable potentiometric response across a pH range of 3.0 to 9.0, making it suitable for various environmental and clinical applications.

Biochemical Pathways

The compound's interaction with La (III) ions is significant in biochemical assays, where it acts as a carrier and detector. Additionally, its mercapto group allows for further chemical reactions, including oxidation to form disulfide derivatives, which may play a role in its biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives, including this compound. For instance, derivatives of quinazolinones have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
2iMCF70.20 ± 0.02
3iA27800.14 ± 0.03
LapatinibMCF75.9 ± 0.74

These findings indicate that certain derivatives exhibit cytotoxicity several times greater than the standard chemotherapy agent lapatinib.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various tyrosine kinases critical in cancer progression:

Target KinaseCompoundIC50 (µM)
CDK22i0.173 ± 0.012
HER23i0.079 ± 0.015
EGFR2iATP competitive type-I inhibitor
VEGFR23iNot specified

These results suggest that the compound can act as a dual inhibitor against multiple targets involved in tumor growth and metastasis .

Case Studies

  • Cytotoxicity Against Breast Cancer : A study evaluated the cytotoxic effects of several quinazolinone derivatives against MCF7 and A2780 cell lines, demonstrating significant inhibition compared to controls .
  • Molecular Docking Studies : Molecular docking analyses revealed that compounds derived from quinazolinones bind effectively to target proteins involved in cancer signaling pathways, suggesting potential for development as targeted therapies .

Q & A

Q. What in vivo models validate the neuropharmacological potential of 3-amino-2-mercapto derivatives?

  • Methodological Answer : Test CNS activity in murine models (ICR mice, 25–30 g). For sedative effects, use pentobarbital-induced sleep latency (dose: 50 mg/kg i.p.). Open-field and rotarod assays (20 rpm, 300 s cutoff) quantify motor coordination. Compare to diazepam controls (p < 0.05, ANOVA) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-2-mercapto-3H-quinazolin-4-one
Reactant of Route 2
3-Amino-2-mercapto-3H-quinazolin-4-one

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